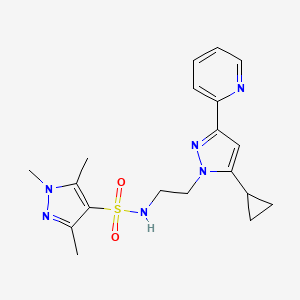

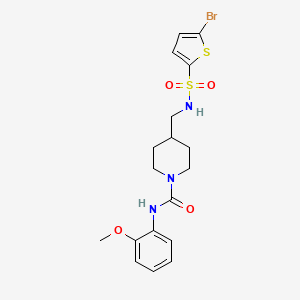

![molecular formula C24H26N2S B2482503 6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile CAS No. 340817-20-1](/img/structure/B2482503.png)

6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis processes for related compounds involve reactions like the deoxydative substitution reactions of nicotinamide and nicotinic acid N-oxides with adamantane derivatives. For instance, reactions with 1-adamantanethiol yield various nicotinamide and nicotinonitrile derivatives, highlighting the versatility of adamantane in synthesis processes (Prachayasittikul & Bauer, 1985).

Molecular Structure Analysis

The molecular structure analysis of compounds related to "6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile" reveals complex interactions and formations. For example, zirconium(IV) complexes supported by adamantylaryloxide ligands showcase intricate molecular architectures, demonstrating the structural diversity achievable with adamantyl groups (Watanabe et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of adamantyl-containing compounds is significant. For example, reactions involving the cleavage of carbon-sulfur bonds under specific conditions illustrate the chemical behavior of these molecules and their potential for further chemical transformations (Nordin et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure of related compounds have been studied, providing insight into how molecular structure influences these properties. For example, crystallographic studies of nicotinonitrile derivatives reveal the influence of molecular conformation on physical properties (Chantrapromma et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interactions with other chemical species, are crucial for understanding the potential applications of "6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile" and related compounds. Studies on the synthesis and reactivity of adamantylthiazolyl-1,3,4-oxadiazoles provide valuable insights into the chemical properties of these molecules (Zahid et al., 2009).

科学的研究の応用

Subheading

Understanding the Biological Impact of Thionicotinic Acid DerivativesThionicotinic acid derivatives, including 6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile, have been studied for their vasorelaxation and antioxidation properties. These compounds, particularly 2-(1-adamantylthio)nicotinic acid and its analogs, have been shown to induce vasorelaxation in a dose-dependent manner. The vasorelaxations are mediated partially by endothelium-induced nitric oxide and prostacyclin. Additionally, these compounds exhibit antioxidant properties in various assays, highlighting their potential as therapeutic agents for conditions related to oxidative stress and vascular tension (Prachayasittikul et al., 2010).

Polymerization and Material Properties

Subheading

Advances in Material Science through Anionic PolymerizationThe adamantyl groups in compounds like 6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile significantly influence the polymerization behaviors and thermal properties of polymers. Studies have shown that these groups can protect carbon–nitrogen double bonds from nucleophilic attacks during the polymerization process. This protection leads to well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The presence of adamantyl groups in polymers has been associated with high glass transition temperatures, indicating their potential in enhancing the thermal stability of polymeric materials (Kang et al., 2015).

Antibacterial, Antimalarial, and Anticancer Activities

Subheading

Biomedical Applications of 1-AdamantylthiopyridinesCompounds related to 6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile have demonstrated promising antibacterial, antimalarial, and anticancer activities. Studies have revealed that these compounds, particularly 6-(1-adamantylthio)nicotinonitrile, show selective antigrowth activity against specific microorganisms and cancer cell lines. This highlights their potential as bioactive lead compounds for developing new treatments for infectious diseases and cancer (Prachayasittikul et al., 2009).

作用機序

Target of Action

Compounds containing the adamantyl group, such as 1-(1-adamantyl)ethylamine, have been indicated for the prophylaxis and treatment of illnesses caused by various strains of influenza a virus in adults .

Mode of Action

It’s known that nitrile-containing pharmaceuticals can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Biochemical Pathways

The supramolecular interaction between the host molecule β-cyclodextrin (β-cd) and the guest molecule adamantane is extensively applied in several disciplines .

Pharmacokinetics

The incorporation of a nitrile group into lead compounds has been found to improve the pharmacokinetic profile of parent drugs .

Result of Action

It’s known that adamantyl-terminated dendronized molecules can bind onto β-cd-conjugated pdms surfaces and their reversible dissociation from pdms surfaces can be studied .

Action Environment

The reversible properties of the fabricated assembly can be easily modulated on the pdms surfaces by regulating the valence of the supramolecular interaction between adamantane and β-cd .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(1-adamantyl)-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2S/c1-16-3-2-4-17(7-16)15-27-23-21(14-25)5-6-22(26-23)24-11-18-8-19(12-24)10-20(9-18)13-24/h2-7,18-20H,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWSKKJOWWQYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

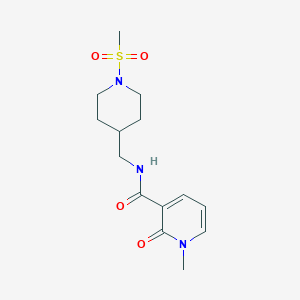

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)

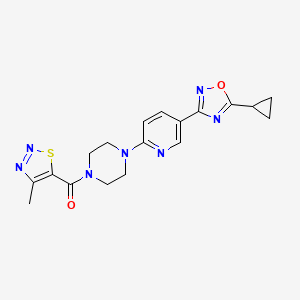

![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)

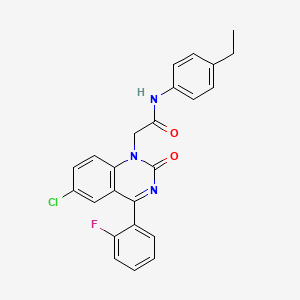

![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2482431.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)

![2-(cyclopentyloxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2482440.png)